(R)-N-Desethyloxybutynin
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats such as a line-angle diagram, a 3D model, or a simplified molecular-input line-entry system (SMILES) string.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as its melting point, boiling point, solubility, and density. Its chemical properties such as its acidity or basicity, its redox potential, and its reactivity would also be studied.Scientific Research Applications
Receptor Profiling and Metabolism : The R enantiomer of N-desethyloxybutynin shows greater potency at muscarinic receptors than its S counterpart. This potency may contribute to the cholinergic side effects associated with its parent drug, oxybutynin (Reitz et al., 2007).
Antimuscarinic and Antispasmodic Actions : N-desethyloxybutynin, produced by the metabolism of oxybutynin, retains significant antimuscarinic and antispasmodic activity, suggesting its contribution to the therapeutic effects of oxybutynin (Smith et al., 1998).
Pharmacokinetics in Transdermal vs. Oral Administration : The pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin vary between transdermal and oral administration. This difference in metabolism suggests potential for comparable efficacy and reduced anticholinergic side effects with transdermal treatment (Zobrist et al., 2001).
Stereoselective Pharmacokinetics : Stereoselectivity in the pharmacokinetics of oxybutynin and N-desethyloxybutynin has been observed, indicating that the metabolism in the liver and the unbound fraction of each enantiomer in plasma are influential factors (Mizushima et al., 2007).
Binding Affinity to Plasma Proteins : N-desethyloxybutynin exhibits strong and enantioselective plasma protein binding, which is significantly influenced by human alpha1-acid glycoprotein (AGP) (Shibukaw et al., 2002).
Cytochrome P450 Dependent Metabolism : The metabolism of oxybutynin to N-desethyloxybutynin is primarily mediated by the CYP3A subfamily, rather than CYP2D6, indicating the significance of this pathway in its pharmacokinetics (Yaïch et al., 1998).
Impact on Saliva Output : Transdermal oxybutynin, which leads to lower N-desethyloxybutynin concentrations, correlates with greater saliva output, suggesting a connection between metabolite concentration and anticholinergic effects (Appell et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.
Future Directions
This involves identifying areas where further research is needed. It may include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
I hope this general approach is helpful. If you have any specific questions about any of these steps, feel free to ask!
properties
IUPAC Name |
4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBJKHIKIIGPR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432265 | |
Record name | 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Desethyloxybutynin | |
CAS RN |
181647-19-8 | |
Record name | (R)-N-Desethyloxybutynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181647-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desethyloxybutynin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181647198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESETHYLOXYBUTYNIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53907KHI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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